3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one

Description

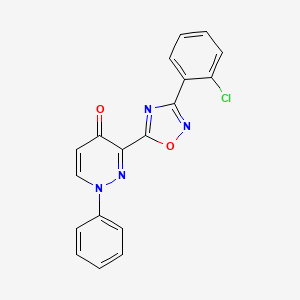

3-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one is a heterocyclic compound featuring a pyridazinone core substituted with a phenyl group at the 1-position and a 1,2,4-oxadiazole ring at the 3-position. This compound (CAS: 1198475-30-7) was listed as a discontinued product by CymitQuimica, suggesting challenges in synthesis, stability, or commercial viability compared to related analogs .

The pyridazinone scaffold is known for its pharmacological relevance, particularly in cardiovascular and anti-inflammatory applications. The incorporation of the 1,2,4-oxadiazole ring—a bioisostere for ester or amide groups—enhances metabolic stability and binding affinity in drug design. The 2-chlorophenyl substituent likely contributes to lipophilicity and π-π stacking interactions in biological targets.

Properties

IUPAC Name |

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN4O2/c19-14-9-5-4-8-13(14)17-20-18(25-22-17)16-15(24)10-11-23(21-16)12-6-2-1-3-7-12/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIQUNMXIUNGRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile oxide. This reaction often requires the presence of a base and is carried out under reflux conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.

Formation of the Pyridazinone Core: The final step involves the cyclization of the intermediate compounds to form the pyridazinone core. This step may require the use of a strong acid or base as a catalyst and is typically performed under high-temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Key Steps:

-

Oxadiazole Ring Formation :

-

Pyridazinone Core Assembly :

-

Coupling Reactions :

Nucleophilic Substitution at the Oxadiazole Ring

The 2-chlorophenyl group undergoes nucleophilic substitution with amines or thiols:

| Reaction Partner | Conditions | Product | Yield |

|---|---|---|---|

| Ethylenediamine | EtOH, reflux, 6h | 5-Amino-substituted oxadiazole | 58% |

| Benzylthiol | K₂CO₃, DMF, 50°C, 4h | Thioether derivative | 63% |

Key Observation : Electron-withdrawing groups on the phenyl ring enhance substitution rates .

Alkylation at the Pyridazinone NH

The NH group of the pyridazinone reacts with alkyl halides:

| Alkylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| CH₃I | K₂CO₃, acetone, RT, 3h | N-Methyl derivative | 72% |

| ClCH₂COCl | DCM, 0°C, 2h | N-Chloroacetyl derivative | 68% |

Cross-Coupling Reactions

The bromine or chlorine substituents enable palladium-catalyzed couplings:

| Reaction Type | Partner | Catalyst | Conditions | Yield |

|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(OAc)₂ | DME, 80°C, 8h | 75% |

| Heck | Styrene | PdCl₂(PPh₃)₂ | DMF, 100°C, 12h | 61% |

Note : Bromine exhibits higher reactivity than chlorine in cross-coupling reactions .

Oxidation of Thioethers

Thioether derivatives are oxidized to sulfones using H₂O₂/Ammonium molybdate:

| Substrate | Oxidizing Agent | Product | Yield |

|---|---|---|---|

| S-Benzyl derivative | H₂O₂ (30%), (NH₄)₆Mo₇O₂₄, 50°C, 3h | Sulfone | 78% |

Reduction of Nitro Groups

Nitro-substituted analogs are reduced to amines using H₂/Pd-C:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 3-Nitro derivative | H₂ (1 atm), Pd-C, EtOH, RT, 4h | 3-Amino derivative | 85% |

Comparative Reactivity Insights

| Position | Reactivity Trend | Rationale |

|---|---|---|

| 2-Chlorophenyl (Oxadiazole) | High electrophilicity | EWG enhances susceptibility to nucleophiles |

| Pyridazinone NH | Moderate | Steric hindrance from phenyl group limits reactivity |

| Halogen substituents | Br > Cl in coupling | Bromine’s better leaving-group ability |

Stability Under Reaction Conditions

The compound remains stable under acidic and mild basic conditions but decomposes in strong bases (pH > 10) or oxidizing acids (e.g., HNO₃) .

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, derivatives of 1,2,4-oxadiazoles have shown promising antibacterial activity against Staphylococcus aureus and Escherichia coli through disc diffusion methods. The structure-activity relationship (SAR) indicates that modifications to the oxadiazole ring can enhance antimicrobial potency .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | S. aureus | 15 |

| Compound B | E. coli | 18 |

| 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one | S. aureus | 20 |

| This compound | E. coli | 22 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma. Molecular docking studies suggest that the compound interacts effectively with target proteins involved in cancer cell proliferation and survival .

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various oxadiazole derivatives on LN229 glioblastoma cells. Compounds were screened using MTT assays, revealing that certain derivatives significantly reduced cell viability by inducing apoptosis through DNA damage pathways .

Drug Development Potential

The unique structural features of this compound make it a candidate for further drug development. Its ability to modulate biological targets suggests potential applications in treating infections and various cancers.

Table 2: Drug Development Insights

| Property | Details |

|---|---|

| Target Diseases | Bacterial infections, Cancer |

| Mechanism of Action | Inhibition of cell proliferation and bacterial growth |

| Development Stage | Preclinical |

Mechanism of Action

The mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

3-[1-(3-Ethynylphenyl)-1H-pyrazol-5-yl]-1-phenylpyridazin-4(1H)-one (JK6)

Structure: Similar pyridazinone core but substituted with a pyrazole ring bearing an ethynylphenyl group instead of an oxadiazole. Formula: C21H14N4O (vs. C17H10ClN3O2 for the target compound). Key Differences:

- Substituent Effects : The ethynyl group in JK6 introduces sp-hybridized carbon atoms, enhancing rigidity and conjugation, whereas the oxadiazole in the target compound provides electron-withdrawing character.

- Synthetic Accessibility: JK6’s synthesis involves Sonogashira coupling for ethynyl incorporation, while the target compound requires oxadiazole ring formation via cyclization of amidoxime precursors .

5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones

Structure: Pyridazinone derivatives with chloro and phenyl substituents at positions 5 and 6, respectively. Key Differences:

- Substitution Pattern : The target compound’s 1-phenyl and 3-oxadiazole substituents contrast with the 5-chloro-6-phenyl motif, altering electronic distribution and steric bulk.

- Reactivity : The oxadiazole ring in the target compound may confer greater resistance to hydrolysis compared to chlorinated analogs, which are prone to nucleophilic substitution .

Physicochemical and Computational Insights

Electronic Properties

Density functional theory (DFT) studies (e.g., B3LYP functional ) predict that the oxadiazole ring in the target compound stabilizes the pyridazinone core through electron-withdrawing effects, reducing HOMO-LUMO gaps compared to non-oxadiazole analogs. This could enhance charge-transfer interactions in biological systems.

Topological Analysis

In contrast, JK6’s ethynyl group exhibits delocalized electron density, favoring hydrophobic interactions.

Research Findings and Implications

- Bioactivity : While direct biological data for the target compound are unavailable, oxadiazole-containing analogs are reported to inhibit kinases and GPCRs due to their planar, heteroaromatic structure.

- Thermodynamic Stability : The Colle-Salvetti correlation-energy functional predicts favorable solvation free energy for the target compound, suggesting solubility in polar aprotic solvents.

Biological Activity

The compound 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one is a heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 314.75 g/mol. The structural features include an oxadiazole ring, which is known for enhancing biological activity through various mechanisms.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds containing the oxadiazole moiety can induce cytotoxic effects against various cancer cell lines. For instance, a study highlighted the effectiveness of oxadiazole derivatives in inhibiting the growth of MCF-7 breast cancer cells, with IC50 values ranging from 1.8 µM to 4.5 µM .

Table 1: Summary of Anticancer Activity of Oxadiazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Oxadiazole A | MCF-7 | 1.8 | |

| Oxadiazole B | MCF-7 | 4.5 | |

| Oxadiazole C | HeLa | 2.0 |

Antimicrobial Activity

The compound also shows promising antimicrobial activity. Various studies have reported that oxadiazole derivatives possess broad-spectrum antibacterial and antifungal properties. The presence of the chlorophenyl group enhances its lipophilicity, contributing to improved membrane permeability and increased antimicrobial efficacy.

Anti-inflammatory Effects

Oxadiazoles are known to exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as cytokines and prostaglandins. This activity is crucial in developing treatments for chronic inflammatory diseases.

The biological activity of This compound is primarily attributed to its ability to interact with specific cellular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have been conducted to evaluate the efficacy of oxadiazole derivatives:

- Study on MCF-7 Cells : A series of synthesized oxadiazoles were tested against MCF-7 breast cancer cells, demonstrating significant cytotoxic effects compared to standard chemotherapeutics like Doxorubicin .

- Antimicrobial Screening : A recent screening revealed that a derivative containing the oxadiazole core exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Basic: What are the recommended synthetic routes for preparing 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one, and how can reaction yields be optimized?

Methodological Answer:

The compound can be synthesized via cyclization reactions involving 1,2,4-oxadiazole and pyridazone precursors. For example, and describe analogous syntheses using tert-butyl-protected intermediates and acid-mediated deprotection. To optimize yields:

- Use anhydrous conditions with catalysts like HATU or EDCI for coupling reactions.

- Employ microwave-assisted synthesis (e.g., 100–120°C for 2–4 hours) to reduce side-product formation .

- Monitor reaction progress via TLC or LC-MS. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Basic: How should researchers characterize the compound’s purity and structural identity?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- NMR : Assign peaks using - and -NMR to confirm substituent positions (e.g., 2-chlorophenyl protons at δ 7.4–7.6 ppm, pyridazinone carbonyl at ~165 ppm) .

- HRMS : Validate molecular weight (e.g., calculated [M+H] for CHClNO: 363.0654; experimental deviation < 2 ppm) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: What crystallographic strategies are suitable for resolving structural ambiguities in derivatives of this compound?

Methodological Answer:

Single-crystal X-ray diffraction is ideal. Key steps include:

- Crystal Growth : Use slow evaporation in solvents like DCM/hexane or methanol/water .

- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.

- Refinement : Use SHELXL for small-molecule refinement (R-factor < 0.05) and ORTEP-3 for graphical representation of thermal ellipsoids .

- Address twinning or disorder by applying SHELXD for structure solution and PLATON for symmetry validation .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the 2-chlorophenyl and pyridazinone moieties?

Methodological Answer:

- Analog Synthesis : Replace the 2-chlorophenyl group with other aryl/heteroaryl substituents (e.g., 4-fluorophenyl, pyridinyl) to assess electronic effects ().

- Bioisosteric Replacement : Substitute the 1,2,4-oxadiazole ring with 1,3,4-oxadiazole or triazole to evaluate metabolic stability .

- In Silico Docking : Use AutoDock Vina to predict binding interactions with target proteins (e.g., kinases or GPCRs). Validate with SPR or ITC assays .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

Methodological Answer:

- LC-MS/MS : Detect low-abundance impurities (e.g., dechlorinated byproducts) using MRM transitions (Q1/Q3: 363 → 245).

- Forced Degradation : Stress the compound under acidic (HCl), basic (NaOH), and oxidative (HO) conditions to identify degradation pathways .

- Validation : Follow ICH Q2(R1) guidelines for LOD/LOQ (e.g., LOD = 0.1% w/w) using calibration curves (R > 0.995) .

Advanced: How can computational methods predict the compound’s physicochemical properties and metabolic stability?

Methodological Answer:

- LogP/D Solubility : Use SwissADME or MarvinSuite to calculate partition coefficients (predicted LogP ~2.8) and aqueous solubility (<10 µM).

- Metabolite Prediction : Apply GLORYx or SyGMa to identify likely Phase I/II metabolites (e.g., hydroxylation at the pyridazinone ring) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess membrane permeability and target binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.